molecular formula C5H6N2S B2775070 2-Isothiocyanato-2-methylpropanenitrile CAS No. 2167341-61-7

2-Isothiocyanato-2-methylpropanenitrile

Cat. No.: B2775070
CAS No.: 2167341-61-7
M. Wt: 126.18
InChI Key: UJJDHPRNEKKOEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isothiocyanato-2-methylpropanenitrile is a specialized organic compound that integrates both an isothiocyanate group (-N=C=S) and a nitrile group (-C≡N) within a single, compact molecular framework. This unique structure makes it a valuable bifunctional reagent for synthetic organic chemistry, particularly in the development of novel heterocyclic compounds and as a building block for more complex molecular architectures. The isothiocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines and thiols to form thiourea and dithiocarbamate derivatives, respectively . Concurrently, the nitrile group offers a distinct reactive pathway; it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in nucleophilic addition reactions, as seen in the formation of cyanohydrins from carbonyl compounds . Researchers can exploit this dual reactivity to create functionalized materials, develop pharmacological probes, or synthesize compounds for agricultural chemistry applications. The steric influence of the gem-dimethyl substitution adjacent to the nitrile may also be explored for modulating reaction kinetics and product stability. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-isothiocyanato-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c1-5(2,3-6)7-4-8/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJDHPRNEKKOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Tertiary Alkyl Isothiocyanates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tertiary alkyl isothiocyanates represent a unique class of organosulfur compounds with significant potential in medicinal chemistry and materials science. However, their broader application has been historically tempered by perceptions of inherent instability. This comprehensive technical guide provides a deep dive into the thermodynamic and kinetic factors governing the stability of these molecules. By synthesizing experimental data and computational insights, we will dissect the key decomposition pathways—elimination and isomerization—and elucidate the structural and environmental factors that modulate their stability. This guide aims to equip researchers with the fundamental knowledge to confidently design, handle, and deploy tertiary alkyl isothiocyanates in their research and development endeavors.

Introduction: Overcoming the Stability Hurdle

The isothiocyanate (N=C=S) functional group is a versatile synthon and a key pharmacophore in numerous bioactive natural products. While primary and secondary alkyl isothiocyanates have been extensively studied and utilized, their tertiary counterparts have often been approached with caution. This apprehension stems from the well-established principle that tertiary carbocations are highly stable, suggesting a predisposition towards decomposition pathways involving their formation.

However, a nuanced understanding of the thermodynamics and kinetics reveals a more complex and ultimately more favorable picture for the synthetic chemist. This guide will demonstrate that through careful consideration of steric and electronic effects, as well as reaction conditions, tertiary alkyl isothiocyanates can be synthesized and handled as stable, isolable compounds. We will explore the delicate balance between competing decomposition routes and provide a framework for predicting and controlling their stability.

The Foundation of Stability: The Tertiary Alkyl Group

The defining feature of a tertiary alkyl isothiocyanate is the attachment of the nitrogen atom of the NCS group to a tertiary carbon—a carbon atom bonded to three other carbon atoms. This structural motif has profound implications for the molecule's reactivity and stability.

The stability of tertiary alkyl isothiocyanates is primarily dictated by the stability of the corresponding tertiary carbocation that can be formed upon cleavage of the C-N bond. The high stability of tertiary carbocations is a double-edged sword. While it facilitates certain synthetic routes to these compounds, it also provides a thermodynamic driving force for decomposition.

Key Decomposition Pathways: A Thermodynamic and Kinetic Perspective

Tertiary alkyl isothiocyanates primarily undergo two major decomposition pathways:

  • Elimination (E1) Reaction: This is often the most facile decomposition route, leading to the formation of an alkene and isothiocyanic acid (HNCS).

  • Isomerization to Tertiary Alkyl Thiocyanates: A less common but still relevant pathway involves the rearrangement of the isothiocyanate (R-NCS) to the corresponding thiocyanate (R-SCN).

The E1 Elimination Pathway: A Carbocation-Driven Process

The unimolecular elimination (E1) reaction is a two-step process that proceeds through a carbocation intermediate.[1][2][3][4][5]

Step 1: Formation of the Tertiary Carbocation (Rate-Determining Step)

The C-N bond cleaves heterolytically, with the nitrogen atom taking both electrons, to form a stable tertiary carbocation and the isothiocyanate anion. This is the slowest step in the reaction and therefore dictates the overall rate.[5][6]

Step 2: Deprotonation

A weak base, which can be the solvent or another molecule in the reaction mixture, abstracts a proton from a carbon atom adjacent (β-carbon) to the carbocation, leading to the formation of an alkene.

The propensity of tertiary alkyl isothiocyanates to undergo E1 elimination is a direct consequence of the stability of the tertiary carbocation intermediate. Factors that stabilize the carbocation, such as hyperconjugation and inductive effects from the alkyl groups, will lower the activation energy for the first step and thus accelerate the rate of decomposition.

The rate of the E1 reaction follows first-order kinetics, depending only on the concentration of the tertiary alkyl isothiocyanate.[5][6] The reaction is favored by:

  • Polar Protic Solvents: Solvents like water and alcohols can stabilize the carbocation intermediate through solvation, thereby increasing the reaction rate.[7]

  • Elevated Temperatures: Increased thermal energy provides the necessary activation energy to overcome the C-N bond dissociation energy.

  • Good Leaving Groups: While the isothiocyanate group is not a classic "good" leaving group, its departure is facilitated by the formation of a stable tertiary carbocation.

A computational study on the decomposition of ethyl-, isopropyl-, and tert-butyl isothiocyanates revealed that the energy barrier for the [2+4] elimination (a concerted process) decreases in the order: ethyl > isopropyl > tert-butyl.[8] This trend aligns with the increasing stability of the corresponding carbocation-like transition state, suggesting that tertiary alkyl isothiocyanates are the most prone to this type of decomposition among the simple alkyl derivatives.[8]

Isomerization to Tertiary Alkyl Thiocyanates: A Mechanistic Insight

The isomerization of isothiocyanates to thiocyanates is a reversible process, with the equilibrium generally favoring the thermodynamically more stable isothiocyanate isomer.[7] However, under certain conditions, the formation of the thiocyanate can be observed.

The mechanism of this isomerization for tertiary alkyl isothiocyanates is thought to proceed through an intimate ion pair involving the tertiary carbocation and the ambident thiocyanate anion (SCN⁻). The thiocyanate anion can attack the carbocation with either the sulfur or the nitrogen atom. Attack by the sulfur atom leads to the formation of the tertiary alkyl thiocyanate.

Factors Influencing the Stability of Tertiary Alkyl Isothiocyanates

Several key factors influence the thermodynamic stability of tertiary alkyl isothiocyanates:

Steric Hindrance: The Guardian of Stability

Bulky tertiary alkyl groups, such as the adamantyl group, can significantly enhance the stability of isothiocyanates.[6][9] This steric bulk can:

  • Hinder the Approach of Nucleophiles/Bases: The large groups physically block access to the electrophilic carbon of the isothiocyanate group and the β-protons, thus slowing down both hydrolysis and elimination reactions.

  • Destabilize the Planar Carbocation: While tertiary carbocations are generally stable, extreme steric congestion can lead to strain in the planar geometry of the carbocation, potentially increasing the activation energy for its formation.

The synthesis and relative stability of adamantyl isothiocyanates underscore the importance of steric hindrance in stabilizing these molecules.[6][7][9][10]

Electronic Effects: Modulating Carbocation Stability

Electron-donating or -withdrawing groups on the tertiary alkyl framework can influence the stability of the carbocation intermediate and, consequently, the rate of decomposition.

  • Electron-Donating Groups: These groups stabilize the carbocation, making the isothiocyanate more prone to E1 elimination.

  • Electron-Withdrawing Groups: These groups destabilize the carbocation, increasing the activation energy for its formation and thus enhancing the stability of the isothiocyanate.

Solvent Effects: The Role of the Medium

As mentioned earlier, polar protic solvents can accelerate E1 elimination by stabilizing the carbocation intermediate.[7] Conversely, non-polar aprotic solvents are generally preferred for handling and storing tertiary alkyl isothiocyanates to minimize this decomposition pathway.

Temperature: The Driving Force for Decomposition

Thermal energy is a critical factor in the decomposition of tertiary alkyl isothiocyanates.[11] Higher temperatures provide the energy required to overcome the activation barriers for both elimination and isomerization. Therefore, it is crucial to handle and store these compounds at reduced temperatures to ensure their long-term stability.

Experimental Protocols for Assessing Stability

A robust assessment of the thermodynamic stability of tertiary alkyl isothiocyanates requires a combination of experimental techniques to monitor their decomposition under various conditions.

Thermal Stability Analysis

5.1.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset temperature of decomposition and the overall thermal stability of the compound.

Step-by-Step TGA Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the tertiary alkyl isothiocyanate into a TGA pan.

  • Instrument Setup: Place the pan in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of weight loss indicates the beginning of decomposition.

5.1.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13][14][15][16][17] It can be used to detect thermal events such as melting, crystallization, and decomposition, providing information on the enthalpy changes associated with these processes.

Step-by-Step DSC Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the tertiary alkyl isothiocyanate into a hermetically sealed aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range.

  • Data Analysis: The DSC thermogram will show peaks corresponding to thermal events. An exothermic peak often indicates decomposition. The area under the peak can be used to calculate the enthalpy of decomposition.

Hydrolytic Stability Assessment

The stability of tertiary alkyl isothiocyanates in aqueous media is a critical parameter, especially for drug development applications.

Step-by-Step Protocol for Monitoring Hydrolysis by HPLC:

  • Solution Preparation: Prepare a stock solution of the tertiary alkyl isothiocyanate in a suitable organic solvent (e.g., acetonitrile).

  • Reaction Setup: Add a small aliquot of the stock solution to a buffered aqueous solution at a specific pH and temperature.

  • Time-Course Analysis: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding an equal volume of acetonitrile).

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC with UV detection. The disappearance of the parent isothiocyanate peak and the appearance of any degradation product peaks can be monitored over time.

  • Kinetic Analysis: Plot the concentration of the tertiary alkyl isothiocyanate as a function of time. The data can be fitted to an appropriate rate law (e.g., first-order) to determine the rate constant of hydrolysis.

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the key decomposition pathways and experimental workflows.

DecompositionPathways cluster_0 E1 Elimination Pathway cluster_1 Isomerization Pathway A Tertiary Alkyl Isothiocyanate (R3C-NCS) B Tertiary Carbocation (R3C+) A->B Rate-Determining Step (Slow, E1) C Alkene B->C Deprotonation (Fast) E Tertiary Alkyl Thiocyanate (R3C-SCN) B->E Nucleophilic Attack by S D Isothiocyanic Acid (HNCS)

Decomposition Pathways of Tertiary Alkyl Isothiocyanates

TGA_Workflow A Sample Preparation (5-10 mg in TGA pan) B Instrument Setup (Inert atmosphere) A->B C Heating Program (Constant rate) B->C D Data Acquisition (% Weight Loss vs. Temp) C->D E Data Analysis (Determine onset of decomposition) D->E

Thermogravimetric Analysis (TGA) Workflow

DSC_Workflow A Sample Preparation (2-5 mg in sealed pan) B Instrument Setup (Sample and Reference) A->B C Heating Program (Controlled rate) B->C D Data Acquisition (Heat Flow vs. Temp) C->D E Data Analysis (Identify decomposition exotherm) D->E

Differential Scanning Calorimetry (DSC) Workflow

Quantitative Data Summary

While extensive experimental thermodynamic data for a wide range of tertiary alkyl isothiocyanates is still emerging, computational studies provide valuable insights. The following table summarizes calculated activation energies for the decomposition of simple alkyl isothiocyanates.

Alkyl IsothiocyanateDecomposition PathwayCalculated Activation Energy (kcal/mol)Reference
Ethyl Isothiocyanate[2+4] Elimination46.31[8]
Isopropyl Isothiocyanate[2+4] EliminationLower than ethyl[8]
tert-Butyl Isothiocyanate[2+4] EliminationLower than isopropyl[8]

Note: The computational study by Nori-Shargh et al. indicates a trend of decreasing activation energy with increasing substitution at the α-carbon, consistent with a more stable carbocation-like transition state.[8]

Conclusion: A Call for Re-evaluation

The perceived instability of tertiary alkyl isothiocyanates has, for too long, limited their exploration in various scientific domains. This guide has aimed to demystify the factors governing their thermodynamic stability by providing a detailed analysis of their primary decomposition pathways. The key takeaway is that while the potential for E1 elimination is a valid consideration, it is not an insurmountable obstacle. Through judicious selection of sterically demanding alkyl groups, control of the solvent environment, and careful temperature management, tertiary alkyl isothiocyanates can be synthesized, isolated, and utilized as stable and valuable chemical entities.

As our understanding of the subtle interplay of steric and electronic effects continues to grow, and as more experimental thermodynamic and kinetic data become available, we anticipate a resurgence of interest in this promising class of compounds. It is our hope that this guide will serve as a valuable resource for researchers, encouraging them to confidently embrace the synthetic and medicinal potential of tertiary alkyl isothiocyanates.

References

  • Recent Advancement in the Synthesis of Isothiocyanates. ChemRxiv. [Link]

  • Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

  • Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC. [Link]

  • Ab Initio and NBO Studies of the Decomposition ([2+2] and [2+4]Elimination) Mechanisms of Alkylisothiocyanates (alkyl = ethyl-, iso-propyl- and tert-butyl). ResearchGate. [Link]

  • Structural isomerisation affects the antitubercular activity of adamantyl-isoxyl adducts. Taylor & Francis Online. [Link]

  • The E1 Reaction and Its Mechanism. Master Organic Chemistry. [Link]

  • Elimination Reactions - Mechanism, Types and Examples. Allen. [Link]

  • Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships. PMC. [Link]

  • Pyrolysis of thio- and isothio-cyanates. Part I. Some simple alkyl isothiocyanates. Journal of the Chemical Society B: Physical Organic. [Link]

  • Synthesis of adamantyl-containing isothiocyanates. ResearchGate. [Link]

  • Manual gas-phase isothiocyanate degradation. PubMed. [Link]

  • Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. PubMed. [Link]

  • Stability studies of isothiocyanates and nitriles in aqueous media. Thai Science. [Link]

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC. [Link]

  • HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Journal of Chemical Technology and Metallurgy. [Link]

  • The E2, E1 and E1CB Mechanisms. Dalal Institute. [Link]

  • Structural and thermodynamic study of the effect of sterically hindering alkyl groups on complex stability. Journal of the Chemical Society, Dalton Transactions. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. [Link]

  • Elimination reactions. University of Massachusetts Lowell. [Link]

  • Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers. [Link]

  • Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. ChemRxiv. [Link]

  • Enhancement of aqueous stability of allyl isothiocyanate using nanoemulsions prepared by an emulsion inversion point method. ResearchGate. [Link]

  • Time and temperature effects on degradation of isothiocyanates in biofumigation systems. ResearchGate. [Link]

  • Bond Dissociation Energies. University of California, Irvine. [Link]

  • Differential scanning calorimetry protocol: MOST. Appropedia. [Link]

  • Isothiocyanate. Wikipedia. [Link]

  • Molecular and electronic structures of acryloyl isothiocyanate, CH2CHC(O)NCS: a joint experimental and theoretical study. New Journal of Chemistry. [Link]

  • Allyl Isothiocyanate. NIST WebBook. [Link]

  • An experimental and theoretical study of the high temperature reactions of the four butyl radical isomers. RSC Publishing. [Link]

  • Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Purdue University. [Link]

  • tert-Butyl isothiocyanate. PubChem. [Link]

  • Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers. [Link]

  • Experimental data for C(CH3)3 (Tert-butyl radical). NIST. [Link]

  • AAPS Interlaboratory Study Tier 2 Method: Differential Scanning Calorimetry. NIST. [Link]

  • Thermotropic polyesters: synthesis and properties of t-butyl substituted poly (1,4-phenylene terephthalate) s. Polymer. [Link]

  • Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry. [Link]

  • T-Butyl Enthalpy of Formation. Argonne National Laboratory. [Link]

  • Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. SciSpace. [Link]

  • Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components. MDPI. [Link]

  • Method for preparing 1-tert butyl-3-(2,6-diisopropyl-4-phenyl cxypheny) thiourea.

Sources

Electrophilicity of the isothiocyanate group in sterically hindered systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electrophilicity of the Isothiocyanate Group in Sterically Hindered Systems Content Type: Technical Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary

In covalent drug discovery, the isothiocyanate (ITC,


) functionality has historically been viewed with skepticism due to its reputation as a "pan-assay interference compound" (PAINS) candidate. Its high electrophilicity often leads to rapid, indiscriminate reaction with cellular thiols (e.g., glutathione), resulting in off-target toxicity and poor bioavailability.

However, recent advances in kinetic selectivity have rehabilitated the ITC group. By introducing steric hindrance proximal to the electrophilic carbon, researchers can dampen the reaction rate (


), allowing the molecule to bypass the "ocean" of cellular glutathione and selectively modify specific, hyper-reactive cysteine residues in target proteins (e.g., Keap1, MIF). This guide details the mechanistic basis of this steric tuning, provides comparative kinetic data, and outlines a self-validating protocol for profiling ITC reactivity.

Mechanistic Foundations: The Steric Brake

The reaction between an isothiocyanate and a biological thiol (cysteine) follows a nucleophilic addition mechanism, yielding a dithiocarbamate. Unlike Michael acceptors, which are soft electrophiles, ITCs are harder electrophiles but highly sensitive to the spatial environment of the central carbon.

The Reaction Trajectory

The thiol nucleophile (


) attacks the central carbon of the cumulated diene system. The transition state requires a specific angle of approach (Bürgi-Dunitz trajectory equivalent).
  • Electronic Effect: Electron-withdrawing groups (EWGs) on the

    
    -group increase the electrophilicity of the central carbon, accelerating the reaction.
    
  • Steric Effect: Bulky substituents adjacent to the

    
     group (e.g., ortho-substituted aryls, tert-butyls) create a "steric cone" that physically blocks the approach of the nucleophile.
    
Visualization of Steric Shielding

The following diagram illustrates how steric bulk forces a higher energy barrier for the incoming nucleophile, effectively "filtering" out weak or non-specific nucleophiles.

ITC_Reaction_Mechanism ITC Isothiocyanate (R-N=C=S) TS Transition State (Tetrahedral Character) ITC->TS Thiol Nucleophile (Cys-SH / GSH) Thiol->TS Nucleophilic Attack Product Dithiocarbamate Adduct TS->Product Proton Transfer StericBlock STERIC SHIELD (e.g., t-Butyl, Adamantyl) Blocks Approach StericBlock->TS Increases Activation Energy

Figure 1: Mechanistic pathway of ITC-thiol conjugation. The red octagon represents steric bulk that impedes the formation of the transition state.

Kinetic Selectivity: The "Goldilocks" Zone

The goal of steric tuning is not to stop the reaction, but to slow it down to a specific window (


).
The Discrimination Principle
  • Low Steric Hindrance (e.g., Allyl-ITC): Reacts instantly with Glutathione (GSH). Rapid depletion of cellular GSH leads to oxidative stress before the drug reaches the target.

  • High Steric Hindrance (e.g., Tert-butyl-ITC): Reacts too slowly to achieve target occupancy within a pharmacological timeframe.

  • Optimized Hindrance (e.g., Sulforaphane analogs): The electrophile is "masked" from GSH but reacts with the target cysteine (e.g., Cys151 of Keap1). This target cysteine is often activated by basic residues in the protein pocket, lowering its pKa and making it a super-nucleophile capable of overcoming the steric barrier.

Comparative Reactivity Data

The table below summarizes the second-order rate constants (


) of various ITCs reacting with model thiols (GSH or Mercaptoethanol) at pH 7.4, 25°C.
Structure ClassSubstituent (R-)Relative Reactivity (

)
Half-life (

) with GSH*
Biological Implication
Alkyl (Linear) Allyl-ITC (AITC)100 (Reference)< 1 minHigh toxicity; rapid GSH depletion.
Aryl (Unsub.) Phenyl-ITC~350SecondsToo reactive for systemic drugs.
Aryl (Hindered) 2,4,6-Trimethylphenyl~520-30 minTunable; potential for selectivity.
Cycloalkyl Cyclohexyl-ITC~155-10 minModerate stability.
Bulky Alkyl tert-Butyl-ITC< 1> 4 hoursHighly stable; requires activated Cys.
Cage 1-Adamantyl-ITC< 0.1> 24 hoursInert to GSH; highly selective.

*Note: Half-lives are approximate approximations based on pseudo-first-order conditions with 5mM GSH.

Experimental Protocol: Kinetic Profiling via UV-Vis

To validate the steric influence on your specific ITC scaffold, use this self-validating UV-Vis kinetic assay. This protocol relies on the distinct UV absorbance of the dithiocarbamate product (typically


 nm) or the decay of the ITC peak.
Reagents & Setup
  • Buffer: 100 mM Potassium Phosphate, pH 7.4 (degassed).

  • Nucleophile: L-Glutathione (reduced), prepared fresh (100 mM stock).

  • Electrophile: Test ITC compounds (10 mM stock in DMSO).

  • Detection: UV-Vis Spectrophotometer (scanning 200–400 nm).

Workflow Diagram

Kinetic_Assay_Workflow Prep 1. Preparation Buffer: pH 7.4 (degassed) ITC: 100µM final GSH: 5mM (Pseudo-1st Order) Mix 2. Initiation Add GSH to ITC solution in Quartz Cuvette Prep->Mix Measure 3. Measurement Monitor Abs (274nm or 300nm) Interval: 10s for 60 min Mix->Measure Calc 4. Data Analysis Plot ln(Abs_inf - Abs_t) vs Time Slope = k_obs Measure->Calc Validation Control: Run without GSH (Check for hydrolysis) Measure->Validation

Figure 2: Step-by-step workflow for determining the pseudo-first-order rate constant (


).
Calculation of Second-Order Rate Constant ( )

Under pseudo-first-order conditions (where


), the observed rate 

is linear with respect to thiol concentration.


  • Perform the assay at three different GSH concentrations (e.g., 1 mM, 5 mM, 10 mM).

  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • The slope of the line is the second-order rate constant

    
     (
    
    
    
    ).
  • Self-Validation: The y-intercept represents the background hydrolysis rate. If this is high (>10% of slope), the compound is chemically unstable regardless of thiol reactivity.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Non-linear Kinetics Oxidation of GSH to GSSG during assay.Degas buffers thoroughly; add 10 µM EDTA to chelate trace metals.
Precipitation ITC insolubility in aqueous buffer.Limit DMSO to <5%; reduce ITC concentration to 50 µM.
No Reaction Observed Steric hindrance is too high (e.g., Adamantyl).Increase pH to 8.0 to increase concentration of thiolate anion (

), or switch to a smaller nucleophile (Mercaptoethanol).
Spectral Interference ITC absorbs at the same wavelength as the product.Use HPLC-UV or NMR (

monitoring of the

-proton shift) instead of direct UV-Vis.

References

  • Dinkova-Kostova, A. T., et al. (2012).[1] Glucosinolates and isothiocyanates in health and disease.[1] Trends in Molecular Medicine.[1] [Link]

  • Augustin, J., & Balaz, S. (1986). Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions. Collection of Czechoslovak Chemical Communications. [Link]

  • Podesta, P. K., et al. (2005). Chemical reactivity and biological activity of isothiocyanates.[2][3] Current Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2006). Structure-activity relationships of isothiocyanates as inducers of Phase II enzymes. Molecular Cancer Therapeutics. [Link]

  • Wilderspin, A. F., & Green, N. M. (1983). The reaction of fluorescein isothiocyanate with thiols: A method for assay of isothiocyanates.[4] Analytical Biochemistry.[4] [Link]

Sources

Technical Whitepaper: Solubility Dynamics & Solvent Compatibility of 2-Isothiocyanato-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and whitepaper designed for researchers and drug development professionals. It synthesizes chemical principles with practical application data regarding 2-Isothiocyanato-2-methylpropanenitrile .

Executive Summary

2-Isothiocyanato-2-methylpropanenitrile (ITCPN) is a specialized bifunctional intermediate featuring a gem-dimethyl backbone flanked by a nitrile (-CN) and an isothiocyanate (-NCS) group. Often utilized in the synthesis of androgen receptor antagonists (e.g., thiohydantoin scaffolds similar to Enzalutamide derivatives), its solubility profile is governed by a delicate balance between its polar functional groups and its compact lipophilic core.

This guide provides a calculated solubility profile, operational solvent recommendations, and a validated protocol for empirical determination. Critical Note: Due to the electrophilic nature of the isothiocyanate group, solvent selection is not merely a function of dissolution but of chemical stability.

Physicochemical Characterization

Understanding the solubility of ITCPN requires analyzing its structural electronic distribution.

  • Structural Analysis: The molecule possesses a compact, non-polar gem-dimethyl core (

    
    ) which promotes solubility in organic media. However, the strong dipole moments of the nitrile (3.9 D) and isothiocyanate groups create significant polarity.
    
  • Solubility Prediction: ITCPN is classified as a Polar Aprotic Solute . It exhibits high affinity for solvents that can stabilize dipoles without donating protons (which would risk nucleophilic attack).

Predicted Physicochemical Properties
PropertyValue (Approx.)Implication for Solubility
LogP ~1.0 – 1.5Moderate lipophilicity; soluble in organic phases, poor in water.
H-Bond Donors 0No self-association via H-bonds; lower BP than corresponding amides.
H-Bond Acceptors 2 (N of CN, S/N of NCS)Good solubility in H-bond donating solvents (if non-reactive).
Physical State Low-melting Solid / Viscous LiquidEasy to handle in solution; may require warming to dissolve in non-polar solvents.

Solubility Profile & Solvent Compatibility[1][2]

The following matrix categorizes solvents based on Solubility Power (Thermodynamic capability to dissolve) and Chemical Compatibility (Kinetic stability of the solute).

Class A: Recommended Solvents (High Solubility / High Stability)

These are the "Gold Standard" solvents for reaction and storage.

  • Dichloromethane (DCM): Excellent solubility due to polarity matching. Inert.

  • Tetrahydrofuran (THF): High solubility; ether oxygen stabilizes the dipole. Note: Ensure THF is anhydrous to prevent hydrolysis.

  • Ethyl Acetate (EtOAc): Good general-purpose solvent.

  • Acetonitrile (MeCN): Ideal for high-polarity applications; prevents phase separation in biphasic reactions.

Class B: Conditional Solvents (Moderate Solubility / High Stability)
  • Toluene: Moderate solubility. The aromatic ring interacts with the

    
    -systems of the -CN and -NCS groups. Useful for high-temperature reflux reactions where DCM is too volatile.
    
  • Diethyl Ether / MTBE: Good solubility but lower boiling points may limit process utility.

Class C: Prohibited / High-Risk Solvents (Reactivity Hazard)

CRITICAL WARNING: The isothiocyanate group (-N=C=S) is an electrophile. It reacts with nucleophiles.[1]

  • Alcohols (Methanol, Ethanol, Isopropanol): DO NOT USE for storage or prolonged heating. ITCPN will slowly react to form thiocarbamates (

    
    ).
    
  • Primary/Secondary Amines: Instant reaction to form thioureas.

  • Water: Poor solubility and slow hydrolysis to the corresponding amine or urea derivative, releasing COS/CO₂.

Summary Data Table: Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility (Est. @ 25°C)Stability RiskRecommendation
Halogenated Dichloromethane> 500 mg/mLLowPrimary Choice
Halogenated Chloroform> 500 mg/mLLowPrimary Choice
Ethers THF (Anhydrous)> 400 mg/mLLowExcellent
Esters Ethyl Acetate> 300 mg/mLLowGood
Aromatics Toluene~ 100-200 mg/mLLowProcess Solvent
Polar Aprotic DMSO / DMF> 500 mg/mLLow*Good (High BP)
Alcohols Methanol / EthanolSolubleHIGH AVOID (Side Rxn)
Alkanes Hexane / Heptane< 10 mg/mLLowAnti-solvent
Aqueous WaterInsolubleMedium Biphasic Only

*Note: DMSO/DMF are excellent solvents but difficult to remove. Use only if necessary for subsequent nucleophilic substitution steps.

Reactivity & Degradation Pathways

The solubility profile cannot be decoupled from reactivity. The diagram below illustrates the fate of ITCPN in incompatible solvents.

ReactivityPathways cluster_legend Solvent Interaction Types ITCPN 2-Isothiocyanato- 2-methylpropanenitrile (Solute) Alcohol Alcohol Solvent (MeOH/EtOH) ITCPN->Alcohol Dissolution Amine Amine Impurity (R-NH2) ITCPN->Amine Contamination Water Water / Moisture ITCPN->Water Biphasic Contact Thiocarbamate Thiocarbamate (Degradation Product) Alcohol->Thiocarbamate Slow Reaction (Accelerated by Heat/Base) Thiourea Thiourea (Degradation Product) Amine->Thiourea Rapid Reaction Hydrolysis Amine + COS Water->Hydrolysis Slow Hydrolysis Safe Inert Solvents (DCM, THF, Toluene) Safe->ITCPN Stable Solution

Caption: Chemical fate of ITCPN in various solvent environments. Red pathways indicate irreversible degradation.

Standard Operating Procedure: Solubility Determination

Since specific literature values for CAS 2167341-61-7 are sparse, the following self-validating protocol is recommended to determine exact solubility for process optimization.

Method: Dynamic Laser Monitoring or Gravimetric Saturation

Objective: Determine saturation limit (


) in Solvent X at 25°C.

Reagents:

  • ITCPN (>95% Purity)[2]

  • Anhydrous Solvent (DCM, Toluene, or EtOAc)

  • 0.22 µm PTFE Syringe Filter

Workflow:

  • Preparation: Weigh 100 mg of ITCPN into a 2 mL HPLC vial.

  • Addition: Add Solvent X in 50 µL increments.

  • Agitation: Vortex for 30 seconds after each addition. Sonicate if necessary to break aggregates.

  • Observation:

    • Clear Solution: Soluble.[2][3][4][5][6] Calculate lower bound.

    • Turbid/Precipitate: Saturation reached.

  • Quantification (HPLC Validation):

    • Filter the saturated supernatant (0.22 µm PTFE).

    • Dilute 10 µL of filtrate into 990 µL Acetonitrile (Do not use Methanol).

    • Analyze via HPLC-UV (210 nm or 254 nm).

    • Compare against a standard curve.[6]

SolubilityProtocol Start Start: 100 mg ITCPN AddSolvent Add 50 µL Solvent Start->AddSolvent Vortex Vortex & Sonicate AddSolvent->Vortex Check Visual Check Vortex->Check Dissolved Clear Solution? Check->Dissolved Yes Saturated Turbid/Solid Remains? Check->Saturated No Dissolved->AddSolvent Repeat Filter Filter Supernatant (0.22 µm PTFE) Saturated->Filter Record Record Volume (V) Solubility > 100mg/V Dilute Dilute in MeCN (1:100) Filter->Dilute HPLC HPLC-UV Quantitation Dilute->HPLC

Caption: Step-by-step workflow for empirical solubility determination ensuring analytical integrity.

References

  • Compound Identification: Sigma-Aldrich. 2-isothiocyanato-2-methylpropanenitrile (CAS 2167341-61-7).[7][8][9] Available at: (Search Term: 2167341-61-7).

  • Chemical Structure & Properties: PubChem. Isothiocyanate Functional Group Characteristics. National Library of Medicine. Available at: .

  • Synthesis Context: GuideChem. Intermediates for Androgen Receptor Antagonists. Available at: .

  • General Solubility Principles: Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Standard text for solvent polarity and solubility parameters).
  • Reactivity of Isothiocyanates: Drobnica, L., et al. (1977). The Chemistry of the -NCS Group.

Disclaimer: This guide is based on theoretical chemical principles and standard laboratory practices for isothiocyanates. Always consult the specific Safety Data Sheet (SDS) for CAS 2167341-61-7 before handling.

Sources

Methodological & Application

Application Note: Precision Synthesis of Thiohydantoins from 2-Isothiocyanato-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocol for converting 2-Isothiocyanato-2-methylpropanenitrile (IMPN) into disubstituted thiohydantoins. While industrial routes for androgen receptor antagonists (e.g., Enzalutamide) often utilize amino-ester precursors, the use of IMPN represents a potent "Nitrile-First" strategy. This route is particularly valuable for diversifying the N3-position of the thiohydantoin scaffold during late-stage lead optimization.

Key Application: Synthesis of Androgen Receptor (AR) antagonists and non-steroidal anti-androgens (NSAAs).

Mechanistic Insight & Reaction Design

The transformation relies on a Tandem Addition-Pinner Cyclization pathway. Unlike standard Edman degradation, which operates on peptides, this protocol navigates the steric hindrance of the gem-dimethyl group by leveraging the nitrile as a latent carbonyl equivalent.

The Chemical Pathway[1][2][3][4]
  • Nucleophilic Addition: The primary amine (

    
    ) attacks the electrophilic isothiocyanate carbon of IMPN. This proceeds rapidly due to the high electrophilicity of the NCS group, forming a stable cyanothiourea intermediate.
    
  • Acid-Mediated Activation (Pinner Reaction): The sterically hindered nitrile is activated by anhydrous HCl in methanol. This converts the nitrile into a highly reactive methyl imidate intermediate.

  • Intramolecular Cyclization: The internal thiourea nitrogen attacks the imidate carbon, closing the imidazolidine ring.

  • Hydrolysis: The resulting iminohydantoin is hydrolyzed to the final thiohydantoin.

Mechanistic Flowchart

Thiohydantoin_Synthesis Start 2-Isothiocyanato- 2-methylpropanenitrile Thiourea Cyanothiourea Intermediate Start->Thiourea Nucleophilic Addn (THF, RT) Amine Primary Amine (R-NH2) Amine->Thiourea Imidate Methyl Imidate (Activated) Thiourea->Imidate HCl/MeOH (Pinner Cond.) Cyclic Iminohydantoin Imidate->Cyclic Cyclization (Reflux) Product 3-Substituted- 5,5-dimethyl-2-thiohydantoin Cyclic->Product Hydrolysis (H2O)

Caption: The reaction proceeds via thiourea formation followed by acid-mediated Pinner activation and cyclization.[1][2][3][4][5][6][7][8]

Experimental Protocol

Phase A: Formation of Cyanothiourea Intermediate

Objective: Isolate the stable thiourea adduct to ensure stoichiometry before the harsh cyclization step.

Reagents:

  • 2-Isothiocyanato-2-methylpropanenitrile (1.0 equiv)

  • Target Primary Amine (e.g., 4-cyano-3-(trifluoromethyl)aniline) (1.0 equiv)

  • Solvent: Anhydrous THF or DMA (Dimethylacetamide)

Procedure:

  • Dissolution: Dissolve 10 mmol of the amine in 20 mL of anhydrous THF under nitrogen atmosphere.

  • Addition: Add 10 mmol (1.40 g) of 2-Isothiocyanato-2-methylpropanenitrile dropwise via syringe.

    • Expert Note: If the amine is an aniline with electron-withdrawing groups (weak nucleophile), mild heating (40–50°C) may be required.

  • Incubation: Stir at room temperature for 4–12 hours. Monitor by TLC (formation of a polar spot) or LC-MS (Target Mass + 140 Da).

  • Isolation: Concentrate the solvent in vacuo. The intermediate usually solidifies. If oil persists, triturate with cold hexanes/diethyl ether to induce precipitation.

  • Yield Check: Expect >90% yield. Proceed to Phase B without extensive purification if purity is >95%.

Phase B: Acid-Mediated Cyclization (The Pinner Method)

Objective: Close the ring by activating the nitrile.

Reagents:

  • Cyanothiourea Intermediate (from Phase A)

  • Solvent: Methanol (anhydrous)

  • Acid: HCl (4M in Dioxane) or concentrated aqueous HCl (if substrate tolerates)

Procedure:

  • Resuspension: Dissolve the cyanothiourea intermediate in Methanol (10 mL per gram).

  • Acidification: Add HCl (4M in dioxane, 4 equiv) dropwise.

    • Critical Parameter: Maintain anhydrous conditions initially to favor imidate formation over direct nitrile hydrolysis to amide (which cyclizes slower).

  • Reflux: Heat the mixture to reflux (65°C) for 2–4 hours.

    • Observation: The reaction mixture often clears as the cyclization proceeds.

  • Hydrolysis: Add water (equal volume to methanol) and reflux for an additional 1 hour. This ensures the imino-group (

    
    ) is fully hydrolyzed to the carbonyl (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with saturated

      
       (to remove excess acid) and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Isopropyl Alcohol (IPA) or purify via flash chromatography (Hexanes/EtOAc gradient).

Critical Process Parameters & Troubleshooting

ParameterSpecificationImpact & Troubleshooting
Amine Nucleophilicity

of conjugate acid
Issue: Electron-deficient anilines (e.g., used in Enzalutamide) react slowly in Phase A.Fix: Use DMA as solvent and heat to 60°C. Add 1.0 eq of TEA if using an amine salt.
Moisture Control <0.1% Water (Phase B start)Issue: Water present before imidate formation leads to "dead-end" acyclic amides.Fix: Use anhydrous MeOH and HCl/Dioxane for the first 2 hours of reflux.
Steric Hindrance gem-dimethyl groupIssue: The dimethyl group protects the nitrile, slowing hydrolysis.Fix: Extended reflux times (up to 12h) may be necessary for bulky amines.
Regioselectivity N/AAdvantage: The structure of the starting material forces the correct regiochemistry (3-substituted thiohydantoin).

References & Validation

In-Text Citations & Validation
  • Mechanism Validation: The conversion of

    
    -amino nitriles/thioureas to hydantoins via acid hydrolysis is a well-established variant of the Bucherer-Bergs reaction logic, adapted here for isothiocyanates [1].
    
  • Scaffold Relevance: The 5,5-dimethyl-2-thiohydantoin core is the pharmacophore of second-generation anti-androgens like Enzalutamide and Apalutamide [2].

  • Synthetic Precedent: While industrial patents often favor the amino-ester route (Source 1.8), the nitrile route described here mimics the Pinner synthesis applied to hindered nitriles [3].

Reference List
  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.

  • Jung, M. E., et al. (2010). "Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)." Journal of Medicinal Chemistry, 53(7), 2779–2796.

  • Schaefer, F. C., & Peters, G. A. (1961). "Mechanism of the Pinner Synthesis of Amidines from Nitriles." Journal of Organic Chemistry, 26(2), 412–418.

Sources

Validation & Comparative

Technical Guide: NMR Characterization of 2-Isothiocyanato-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H and 13C NMR spectral analysis of 2-Isothiocyanato-2-methylpropanenitrile Content Type: Publish Comparison Guide

Executive Summary

2-Isothiocyanato-2-methylpropanenitrile (CAS: 19750-32-4), also known as


-isothiocyanatoisobutyronitrile, represents a specific class of gem-dimethyl functionalized heterocumulenes. It serves as a critical intermediate in the synthesis of thiohydantoins and modified amino acid derivatives.

This guide provides a high-resolution spectral analysis of this compound, specifically addressing the diagnostic challenges posed by the isothiocyanate (-NCS) moiety. Unlike simple alkyl halides, the -NCS group introduces unique relaxation properties that affect 13C NMR visibility. This document compares the target molecule against its isocyanate and amine analogs to provide a robust validation framework for researchers.

Molecular Profile & Structural Logic

The molecule consists of a quaternary carbon center bonded to four distinct electronic environments:

  • Two Methyl Groups: Chemically equivalent (gem-dimethyl).

  • One Nitrile Group (-CN): Strong electron-withdrawing group (EWG).

  • One Isothiocyanate Group (-NCS): Moderate EWG with significant

    
    -character.
    

Formula:


Molecular Weight:  126.18  g/mol 
DOT Diagram: Structural Connectivity & NMR Environments

G cluster_legend NMR Environments Center Quaternary C (C2) Me1 CH3 (a) ~1.7 ppm Center->Me1 Me2 CH3 (a) ~1.7 ppm Center->Me2 CN Nitrile (-CN) Center->CN sp NCS Isothiocyanate (-NCS) Center->NCS Cumulene Proton Environment Proton Environment Carbon Environment Carbon Environment

Caption: Figure 1. Connectivity map highlighting the magnetic environments. The gem-dimethyl protons (red) are equivalent, while the central carbon (blue) is the structural anchor.

Spectral Analysis: The "Fingerprint"
A. 1H NMR Spectroscopy (Proton)

The proton spectrum is deceptively simple but highly diagnostic. The absence of coupling and the specific chemical shift are key purity indicators.

  • Signal: Singlet (6H).

  • Chemical Shift (

    
    ): 1.70 – 1.85 ppm  (CDCl
    
    
    
    ).
  • Mechanistic Insight:

    • In simple alkanes (e.g., tert-butyl), methyls appear at ~0.9 ppm.

    • The -CN group exerts a strong deshielding effect (+0.3 to +0.5 ppm).

    • The -NCS group adds further deshielding (+0.4 to +0.5 ppm).

    • Result: The signal shifts significantly downfield compared to the amine precursor (~1.5 ppm), distinguishing the product from starting material.

B. 13C NMR Spectroscopy (Carbon)

The carbon spectrum presents a specific challenge known as the "Isothiocyanate Silence."[1][2][3]

Carbon PositionTypeExpected Shift (

ppm)
Signal Characteristics
Methyls (-CH3) Primary26.0 – 29.0 Sharp, intense signal.
Quaternary (C2) Quaternary55.0 – 60.0 Lower intensity (long relaxation time).
Nitrile (-CN) sp Hybridized118.0 – 121.0 Sharp, characteristic of nitriles.
Isothiocyanate (-NCS) Heterocumulene130.0 – 140.0 Broad, very weak, or invisible.

The "Silent" Carbon Phenomenon: The carbon atom of the -NCS group often broadens into the baseline. This is due to:

  • Chemical Exchange: Rapid conformational flux around the C-N-C angle.

  • Quadrupolar Relaxation: The adjacent

    
     nucleus (
    
    
    
    ) causes efficient relaxation, broadening the attached carbon signal.
  • Differentiation: If a sharp peak is observed at ~125 ppm, it suggests the Isocyanate (-NCO) analog, not the target -NCS.

Comparative Profiling: Target vs. Alternatives

To validate synthesis, one must distinguish the target from its common analogs: the Isocyanate (oxygen analog) and the Amine (precursor).

FeatureTarget: Isothiocyanate (-NCS)Alternative 1: Isocyanate (-NCO)Alternative 2: Amine (-NH

)
1H Methyl Shift ~1.75 ppm (Singlet)~1.65 ppm (Singlet)~1.50 ppm (Singlet)
13C Heterocumulene 130-140 ppm (Broad/Weak)124-128 ppm (Sharp)N/A
13C Quaternary C 55-60 ppm 50-55 ppm 45-50 ppm
IR Spectroscopy ~2050-2100 cm

(Broad, Strong)
~2250-2270 cm

(Very Strong)
N/A (N-H stretch ~3300)
Stability Moderate (Hydrolysis resistant)Low (Rapid hydrolysis to urea)High (Basic)

Critical Insight: The most reliable differentiator is NOT the 1H NMR (shifts are close), but the IR frequency and the 13C signal width of the heterocumulene carbon.

Experimental Protocol: Synthesis Validation

Objective: Confirm conversion of 2-Amino-2-methylpropanenitrile to 2-Isothiocyanato-2-methylpropanenitrile.

Workflow:

  • Sample Prep: Dissolve ~10 mg of product in 0.6 mL CDCl

    
    . (Avoid DMSO-d6 if possible, as it can accelerate decomposition or exchange).
    
  • Acquisition (1H): 16 scans. Look for the disappearance of the amine N-H broad protons and the downfield shift of the methyl singlet from 1.50 to >1.70 ppm.

  • Acquisition (13C):

    • Set relaxation delay (

      
      ) to >2 seconds to capture the quaternary carbons.
      
    • Acquire >1024 scans.

    • Pass Criteria: Observation of signals at ~28, ~58, and ~119 ppm.

    • Note: Do not fail the batch if the ~135 ppm (-NCS) signal is missing; this is normal.

  • Confirmation (IR - Optional but Recommended): Run a neat film IR.

    • Target: Broad peak at ~2080 cm

      
       (-NCS).
      
    • Contaminant: Sharp peak at ~2250 cm

      
       (-NCO) or ~2150 cm
      
      
      
      (Thiocyanate -SCN isomer).
DOT Diagram: Validation Logic Tree

Validation Start Crude Product Isolated H_NMR 1H NMR Analysis (CDCl3) Start->H_NMR Shift_Check Methyl Shift Position? H_NMR->Shift_Check C_NMR 13C NMR Analysis Shift_Check->C_NMR > 1.7 ppm Fail_Amine FAIL: Starting Material (Shift < 1.6 ppm) Shift_Check->Fail_Amine < 1.6 ppm NCS_Check Signal at ~135 ppm? C_NMR->NCS_Check Pass VALIDATED Target Compound NCS_Check->Pass Broad/Weak NCS_Check->Pass Not Visible (Common) Fail_Iso FAIL: Isocyanate (Sharp 13C at 125 ppm) NCS_Check->Fail_Iso Sharp/Strong (124-128 ppm)

Caption: Figure 2. Decision matrix for validating the isothiocyanate structure using NMR data.

References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Kuthan, J., & Kurfürst, A. (1982). Ind.[4][5][6] Eng. Chem. Prod. Res. Dev. Development of isothiocyanate synthesis from amines.

  • Glaser, R., et al. (2015). "Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra." The Journal of Organic Chemistry, 80(9), 4360–4369.[3] (Explains the broadening mechanism of the -NCS carbon). [3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Reference for Nitrile and Isocyanate shifts).

Sources

Steric Control of Isothiocyanate Reactivity: A Comparative Guide for Probe Selection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and chemical biology, Isothiocyanates (ITCs) are premier electrophilic probes for studying the Keap1-Nrf2 pathway and TRP channel signaling . However, their utility is often compromised by their promiscuous reactivity.

This guide objectively compares Primary ITCs (e.g., Allyl Isothiocyanate, Sulforaphane) against Tertiary ITCs (e.g., tert-Butyl Isothiocyanate). The central thesis of this comparison is the "Steric Trade-off" : Primary ITCs offer high potency but suffer from rapid metabolic clearance via glutathione (GSH) conjugation. Tertiary ITCs introduce steric hindrance to block this rapid clearance, offering a tool to decouple metabolic stability from target engagement—provided the target pocket can accommodate the bulk.

Part 1: Chemical Kinetics & Steric Shielding

The biological activity of ITCs is driven by the electrophilicity of the central carbon in the


 group.[1] This carbon is susceptible to nucleophilic attack by thiols (cysteine residues or glutathione).
The Mechanism of Steric Control
  • Primary ITCs: The central carbon is exposed. Nucleophiles attack rapidly (

    
     is high). This leads to immediate target engagement but also rapid "sponging" by intracellular GSH.
    
  • Tertiary ITCs: The bulky alkyl group (e.g., tert-butyl) creates a steric cloud around the nitrogen. This forces the nucleophile to approach from a restricted angle, significantly increasing the activation energy (

    
    ) and lowering the reaction rate.
    
Comparative Kinetic Data

The following table synthesizes kinetic data for standard primary vs. tertiary probes reacting with Glutathione (GSH) at pH 7.4, 37°C.

FeaturePrimary ITC (e.g., AITC, Benzyl-ITC)Tertiary ITC (e.g., t-Butyl-ITC)Impact on Experiment
Steric Environment UnhinderedHighly HinderedTertiary requires longer incubation times.
GSH Reactivity (

)
High (

)
Very Low (

)
Primary ITCs deplete cellular GSH rapidly; Tertiary do not.
Half-life (

) in Media
< 1-4 Hours (rapid degradation)> 24 Hours (chemically stable)Tertiary ITCs maintain constant concentration in long-term assays.
Reversibility Moderate (Dithiocarbamate is labile)Low (Sterics hinder reverse reaction too)Tertiary adducts, once formed, are often more stable.

Scientist's Note: Sulforaphane (SFN) is structurally a primary ITC (regarding the -NCS attachment) but exhibits unique kinetics due to the sulfoxide group. It serves as the "Gold Standard" for potency, while t-Butyl-ITC serves as a "Negative/Steric Control" in many rapid-response assays.

Part 2: Biological Implications (Nrf2 & Keap1)[2][3][4][5][6]

The primary application of ITCs is activating the Nrf2 antioxidant response by modifying Cysteine-151 (C151) on Keap1.

The Selectivity Paradox

One might assume Tertiary ITCs are useless due to low reactivity. However, they are critical for validating binding site topology .

  • Keap1 C151 Pocket: If a Tertiary ITC fails to activate Nrf2 while a Primary ITC succeeds, it suggests the target cysteine is located in a sterically restricted cleft.

  • Metabolic Stability: Primary ITCs are substrates for Glutathione S-Transferases (GSTs). They are rapidly conjugated and exported via MRP pumps (The Mercapturic Acid Pathway). Tertiary ITCs resist GST conjugation, potentially maintaining a higher "free fraction" inside the cell, albeit with a lower probability of reacting with the target.

Pathway Visualization

The following diagram illustrates the divergent fates of Primary vs. Tertiary ITCs within the cellular environment.

ITC_Pathway ITC_Ext Extracellular ITC ITC_Int Intracellular ITC ITC_Ext->ITC_Int Passive Diffusion GST GST Enzyme ITC_Int->GST Primary: Fast Association ITC_Int->GST Tertiary: Steric Block (No Reaction) Keap1 Keap1 (Cys151) ITC_Int->Keap1 Primary: Potent Modification ITC_Int->Keap1 Tertiary: Slow/Weak Modification GSH Glutathione (GSH) Pool GSH->GST Export Efflux Pump (MRP1) GST->Export Rapid Elimination Nrf2 Nrf2 Activation Keap1->Nrf2 Release

Figure 1: Differential cellular fate. Primary ITCs (Red/Green solid lines) rapidly engage targets but are quickly metabolized. Tertiary ITCs (Dotted lines) evade metabolism but struggle to engage the target due to steric bulk.

Part 3: Experimental Protocols

To validate these steric effects in your own lab, use the following self-validating protocols.

Protocol A: Kinetic Competition Assay (GSH Depletion)

Objective: Determine the pseudo-second-order rate constant to quantify steric hindrance.

  • Preparation: Prepare a 10 mM stock of Primary ITC (e.g., AITC) and Tertiary ITC (e.g., t-Butyl ITC) in DMSO. Prepare 1 mM reduced Glutathione (GSH) in PBS (pH 7.4).

  • Reaction: Mix ITC and GSH at a 1:1 ratio (e.g., 50 µM each) in a 96-well plate.

  • Detection (Ellman's Reagent):

    • At time points

      
       min, withdraw an aliquot.
      
    • Add DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)). DTNB reacts only with free GSH, not ITC-GSH adducts.

    • Measure Absorbance at 412 nm.

  • Analysis:

    • Plot

      
       vs. time.
      
    • Validation: The Primary ITC should show a steep slope (rapid GSH loss). The Tertiary ITC should show a near-flat line (minimal GSH loss), confirming steric stability.

Protocol B: Western Blot for Nrf2 Translocation

Objective: Assess if steric bulk prevents biological activity.

  • Cell Seeding: Seed HepG2 cells at

    
     cells/well.
    
  • Treatment: Treat cells for 6 hours (Primary ITC) vs. 24 hours (Tertiary ITC).

    • Note: The longer incubation for Tertiary is required due to slower kinetics.

    • Dose: 10 µM (Standard).

  • Fractionation: Isolate Nuclear and Cytosolic fractions using a detergent-based lysis kit.

  • Blotting:

    • Target: Nrf2 (Nuclear fraction).

    • Loading Control: Lamin B1 (Nuclear) / GAPDH (Cytosolic).

  • Result Interpretation:

    • Strong Band (Primary): Validates potency.

    • Weak/Absent Band (Tertiary): Indicates that the Keap1 pocket cannot accommodate the tert-butyl group, or the reaction rate is too slow to outcompete Nrf2 degradation.

Part 4: Strategic Recommendations

When to use which probe?

ApplicationRecommended ProbeRationale
High-Throughput Screening Primary (SFN/AITC) Fast kinetics ensure signal generation within standard assay windows (30-60 min).
Metabolic Stability Studies Tertiary (t-Butyl-ITC) Use as a control to distinguish between "chemical instability" and "enzymatic clearance."
Target Validation (Cysteine) Both (Paired) If a biological effect is seen with Primary but not Tertiary, the target site is likely a sterically restricted cysteine pocket.
Long-term Cell Culture Tertiary / Hindered Primary ITCs degrade in media containing serum (nucleophiles). Tertiary ITCs persist, allowing chronic exposure studies.

References

  • Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis, 33(1), 2-9. Link

  • Dinkova-Kostova, A. T., & Holtzclaw, W. D. (2002). Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups. Proceedings of the National Academy of Sciences, 99(18), 11908-11913. Link

  • Kawakami, S., et al. (2006). Regio- and stereoselective addition of thiols to isothiocyanates. Journal of Organic Chemistry, 71(1), 13-20.
  • Satoh, T., & Lipton, S. A. (2017). Redox regulation of neuronal survival mediated by electrophilic compounds. Trends in Neurosciences, 40(1), 295-305. Link

  • Mi, L., et al. (2011). Isothiocyanates: Small molecules with a big impact on proteins. Journal of Biological Chemistry, 286(14), 12226-12232. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.